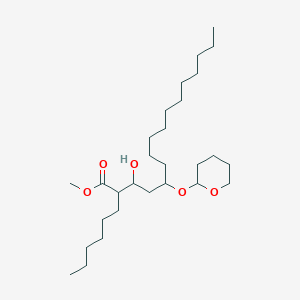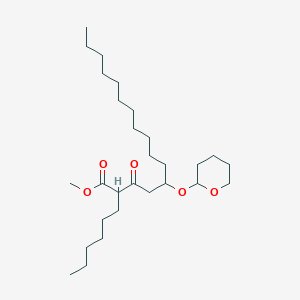
Urea-15N2
描述
Urea-15N2, also known as Carbamide-15N2 or Carbonyldiamide-15N2, is a compound enriched with the nitrogen-15 isotope. It is a stable isotope-labeled compound with the molecular formula H2NCONH2, where both nitrogen atoms are the nitrogen-15 isotope. This compound is primarily used in scientific research to study nitrogen metabolism and other biochemical processes.
作用机制
Target of Action
Urea-15N2 is a stable isotope compound enriched with 15N . The primary targets of this compound are proteins . Urea is a powerful protein denaturant . It interacts with proteins and can cause them to denature, which means it disrupts the native conformation of proteins, leading to loss of their biological function .
Mode of Action
This compound, being a powerful protein denaturant, interacts with proteins via both direct and indirect mechanisms . Direct interaction involves breaking the hydrogen bonds that maintain the secondary and tertiary structure of proteins . Indirect interaction involves changing the solvent properties of the aqueous environment, which destabilizes the protein structure .
Biochemical Pathways
The major biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle . This cycle is the main metabolic pathway to convert excess nitrogen into disposable urea . This compound, being a 15N-labeled Urea, would be expected to follow the same biochemical pathways as regular urea .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the denaturation of proteins . This can lead to a loss of biological function of the proteins . In addition, this compound is used as a diuretic agent . Blood urea nitrogen (BUN) has been utilized to evaluate renal function .
Action Environment
This compound is used in research related to agriculture as a fertilizer to investigate crop uptake or denitrification and leaching losses of native soil N via the “added N interaction” . This helps to understand the dynamics of mineral fertilizer and organic-N in soil-plant systems . The environment, therefore, plays a significant role in influencing the action, efficacy, and stability of this compound .
生化分析
Biochemical Properties
Urea-15N2 interacts with various enzymes, proteins, and other biomolecules. It is a potent emollient and keratolytic agent . This compound is used to trace the metabolic fate of urea in biological systems . When introduced into cellular or molecular components, this compound can be utilized as a tracer to study the metabolism and excretion of urea .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in research related to agriculture as fertilizer to investigate crop uptake or denitrification and leaching losses of native soil N via the “added N interaction” .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of U
准备方法
Synthetic Routes and Reaction Conditions: Urea-15N2 can be synthesized by reacting ammonia-15N with carbon dioxide under high pressure and temperature. The reaction typically occurs in a sealed vessel to ensure the complete incorporation of the nitrogen-15 isotope. The reaction can be represented as: [ \text{2 NH3-15N + CO2 → H2NCONH2-15N2 + H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The ammonia-15N is produced through the Haber-Bosch process using nitrogen-15 gas. The ammonia-15N is then reacted with carbon dioxide in a high-pressure reactor to produce this compound. The product is then purified through crystallization and filtration to obtain a high-purity compound.
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis in the presence of water and urease enzyme, producing ammonia-15N and carbon dioxide. [ \text{H2NCONH2-15N2 + H2O → 2 NH3-15N + CO2} ]
-
Oxidation: this compound can be oxidized to produce nitrogen-15 gas and carbon dioxide. [ \text{H2NCONH2-15N2 + O2 → N2-15N + CO2 + H2O} ]
Common Reagents and Conditions:
Hydrolysis: Urease enzyme, water, and mild temperature conditions.
Oxidation: Oxygen or other oxidizing agents, elevated temperature.
Major Products:
Hydrolysis: Ammonia-15N and carbon dioxide.
Oxidation: Nitrogen-15 gas, carbon dioxide, and water.
科学研究应用
Urea-15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer to study nitrogen metabolism and nitrogen cycle in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen in biological systems.
Medicine: Utilized in diagnostic tests to evaluate kidney function and detect Helicobacter pylori infection through urea breath tests.
Agriculture: Applied in soil and plant studies to understand nitrogen uptake, denitrification, and leaching losses in agricultural systems.
相似化合物的比较
Urea: The non-labeled version of Urea-15N2, commonly used as a fertilizer and in various industrial applications.
Ammonium-15N2 sulfate: Another nitrogen-15 labeled compound used in similar research applications.
Sodium nitrate-15N: A nitrogen-15 labeled compound used to study nitrogen uptake and metabolism.
Uniqueness of this compound: this compound is unique due to its dual nitrogen-15 labeling, which provides a more detailed and accurate tracing of nitrogen pathways compared to single-labeled compounds. This makes it particularly valuable in studies requiring precise tracking of nitrogen transformations.
属性
IUPAC Name |
bis(15N)(azanyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-SUEIGJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436581 | |
| Record name | Urea-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2067-80-3 | |
| Record name | Urea N-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UREA N-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9TPJ3YLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


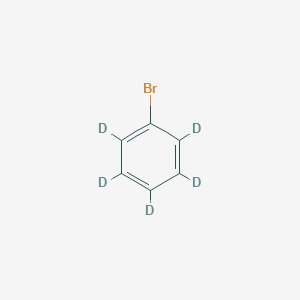

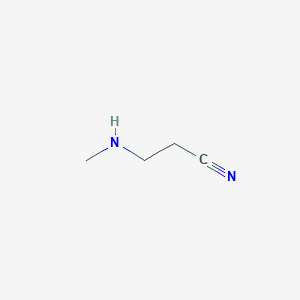

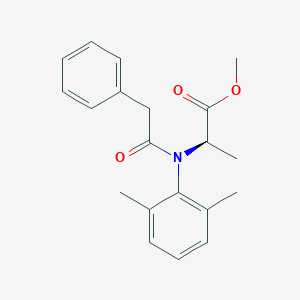

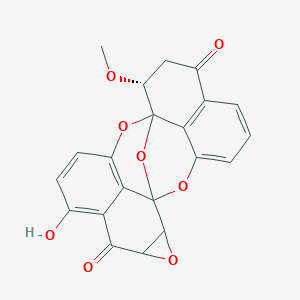


![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)

![2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid](/img/structure/B116813.png)
